Pyromellitic acid

Catalog No.
S576281
CAS No.
89-05-4
M.F
C10H6O8
M. Wt
254.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pyromellitic acid

CAS Number

89-05-4

Product Name

Pyromellitic acid

IUPAC Name

benzene-1,2,4,5-tetracarboxylic acid

Molecular Formula

C10H6O8

Molecular Weight

254.15 g/mol

InChI

InChI=1S/C10H6O8/c11-7(12)3-1-4(8(13)14)6(10(17)18)2-5(3)9(15)16/h1-2H,(H,11,12)(H,13,14)(H,15,16)(H,17,18)

InChI Key

CYIDZMCFTVVTJO-UHFFFAOYSA-N

SMILES

C1=C(C(=CC(=C1C(=O)O)C(=O)O)C(=O)O)C(=O)O

solubility

14000 mg/L (at 16 °C)

Synonyms

pyromellitic acid, pyromellitic acid, cesium (3+) salt, (3:4), pyromellitic acid, cesium salt, pyromellitic acid, cobalt salt, pyromellitic acid, copper (2+) salt, pyromellitic acid, dicopper (2+) salt, pyromellitic acid, dinickel (2+) salt, pyromellitic acid, maganese salt, pyromellitic acid, monoammonium salt, pyromellitic acid, monosodium salt, pyromellitic acid, potassium salt, pyromellitic acid, tetrasilver (1+) salt, pyromellitic acid, tetrasodium salt, pyromellitic acid, thorium (4+) salt

Canonical SMILES

C1=C(C(=CC(=C1C(=O)O)C(=O)O)C(=O)O)C(=O)O

The exact mass of the compound Pyromellitic acid is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 14000 mg/l (at 16 °c). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 6369. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Supplementary Records. It belongs to the ontological category of tetracarboxylic acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Pyromellitic acid (1,2,4,5-Benzenetetracarboxylic acid, CAS 89-05-4) is a highly versatile tetra-functional aromatic carboxylic acid widely utilized as a cross-linking agent, a precursor for advanced polyimides, and a structural linker in metal-organic frameworks (MOFs) [1]. Unlike its highly reactive and moisture-sensitive dianhydride counterpart (PMDA), pyromellitic acid is fully stable under ambient conditions and exhibits significant aqueous solubility [2]. This unique combination of a rigid benzene core with four reactive carboxylic groups allows for high-density cross-linking, the formation of robust coordination polymers, and the development of in-situ passivating networks for energy storage materials[3]. For industrial and scientific procurement, pyromellitic acid is the preferred choice when aqueous processability, ambient stability, and maximum functional site density are required without the handling constraints of an anhydride.

Substituting pyromellitic acid with its dianhydride form (PMDA) or lower-valency aromatic acids (such as terephthalic or trimesic acid) often leads to process failures or sub-optimal material performance [1]. PMDA is highly hygroscopic and rapidly hydrolyzes upon exposure to ambient moisture, necessitating strict anhydrous storage and the use of toxic, high-boiling polar aprotic solvents (e.g., DMF, DMSO) during manufacturing . Conversely, substituting pyromellitic acid with tri-functional trimesic acid reduces the available cross-linking density and drastically lowers aqueous solubility (from 9.19 g/L to 2.08 g/L), which can prevent the successful formulation of green water-based epoxy curing agents or aqueous MOF syntheses[1]. Furthermore, in electrochemical applications, the specific spatial arrangement of the four carboxylic groups in pyromellitic acid is required to form the dense, elastic esterification networks that effectively buffer the volumetric expansion of silicon anodes—a performance metric that simpler carboxylic acids cannot replicate [2].

Aqueous Processability and Handling Stability vs. PMDA and Trimesic Acid

Pyromellitic acid (PMA) offers critical handling and processability advantages over its dianhydride precursor (PMDA) and alternative linkers like trimesic acid [1]. While PMDA is highly hygroscopic and rapidly hydrolyzes in ambient moisture—necessitating strict anhydrous storage and toxic polar aprotic solvents (e.g., DMF, DMSO) for processing—PMA is completely stable in ambient air . Furthermore, PMA exhibits a water solubility of 9.19 g/L, which is over four times higher than trimesic acid (2.08 g/L) and vastly superior to terephthalic acid (0.0465 g/L)[1]. This high aqueous solubility eliminates the need for volatile organic compounds (VOCs) in downstream applications, enabling fully green aqueous-phase syntheses for metal-organic frameworks (MOFs) and water-based epoxy curing systems.

Evidence DimensionWater solubility and ambient moisture stability
Target Compound DataPMA: 9.19 g/L water solubility; stable in ambient moisture
Comparator Or BaselineTrimesic acid: 2.08 g/L; PMDA: insoluble in water, rapidly hydrolyzes in moist air
Quantified DifferencePMA is >4x more water-soluble than trimesic acid and eliminates the anhydrous handling requirements of PMDA
ConditionsAmbient storage and aqueous-phase synthesis at standard temperature and pressure

Enables the transition from toxic solvent-based processing to green, aqueous-phase manufacturing while eliminating strict anhydrous storage requirements.

Phosphate Adsorption Capacity in Green MOF Synthesis vs. Terephthalic Acid

In the synthesis of environmentally sustainable metal-organic frameworks (MOFs) for water treatment, pyromellitic acid (PMA) serves as a superior tetra-functional linker compared to standard di- or tri-functional carboxylic acids[1]. Recent comparative studies on green-synthesized zirconium-based MOFs demonstrate that PMA-based frameworks significantly outperform commercial benchmarks. Specifically, PMA-based MOFs achieved a maximum phosphate adsorption capacity of 221 mg PO4/g, whereas equivalent MOFs synthesized with terephthalic acid (TPA) reached only 83 mg PO4/g [1]. The amorphous, highly cross-linked nature of the PMA-based MOF facilitates superior chemisorption, making it a highly efficient material for complex media remediation.

Evidence DimensionMaximum phosphate adsorption capacity
Target Compound DataPMA-based green MOF: 221 mg PO4/g
Comparator Or BaselineTPA-based green MOF: 83 mg PO4/g
Quantified Difference166% increase in phosphate adsorption capacity compared to the TPA-based equivalent
ConditionsAqueous phosphate adsorption, Langmuir isotherm behavior, pseudo-second-order kinetics

Justifies the selection of PMA over simpler di- or tri-carboxylic linkers when designing high-capacity, heavy-duty adsorbent MOFs for environmental remediation.

Silicon Anode Passivation and Binder-Free Electrode Performance vs. Bare Silicon

Pyromellitic acid functions as an exceptional in-situ passivating agent and artificial solid-electrolyte interphase (SEI) former for silicon anodes in lithium-ion batteries[1]. Unlike conventional polymeric binders that merely provide physical adhesion, PMA chemically bonds to the surface of silicon nanoflakes and forms elastic networks via esterification [1]. In comparative electrochemical testing, PMA-bonded silicon nanoflakes delivered an initial Coulombic efficiency (ICE) of 71.7% and an initial charge capacity of 2347.2 mAh/g at 80 mA/g, compared to an ICE of just 62.4% for bare silicon [1]. Furthermore, the PMA-modified electrodes maintained a robust charge capacity of 1087.6 mAh/g after 500 cycles at 400 mA/g, demonstrating superior cyclic stability and mitigating the severe pulverization typically associated with silicon expansion [1].

Evidence DimensionInitial Coulombic Efficiency (ICE) and long-term charge capacity
Target Compound DataPMA-bonded Si: 71.7% ICE; 1087.6 mAh/g after 500 cycles
Comparator Or BaselineBare Si nanoflakes: 62.4% ICE
Quantified Difference9.3% absolute improvement in ICE and enablement of binder-free long-term cycling stability
ConditionsLithium-ion battery anode testing, 80 mA/g initial rate, 400 mA/g cycling rate

Provides battery manufacturers with a scalable, low-cost surface modifier that simultaneously passivates silicon and acts as an elastic network, reducing the need for inactive binder mass.

Aqueous-Phase Synthesis of Metal-Organic Frameworks (MOFs)

Where pyromellitic acid is the right choice for developing high-capacity environmental adsorbents (e.g., for phosphate or heavy metal removal) using green, water-based synthesis routes, leveraging its 9.19 g/L aqueous solubility and superior tetra-functional coordination [1].

In-Situ Passivation and Binders for Silicon Anodes

Where pyromellitic acid is the right choice for next-generation lithium-ion battery manufacturing, utilizing its ability to form elastic esterification networks that improve Initial Coulombic Efficiency (ICE) and buffer silicon volume expansion without relying on heavy inactive binders [2].

Water-Based Epoxy and Copolyester Cross-Linking

Where pyromellitic acid is the right choice for formulating high-Tg, high-modulus thermosets and copolyesters, providing tetra-functional cross-linking density without the need for toxic organic solvents or moisture-sensitive anhydrides [3].

Physical Description

Powder; [Alfa Aesar MSDS]

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

4

Exact Mass

254.00626715 g/mol

Monoisotopic Mass

254.00626715 g/mol

Heavy Atom Count

18

Melting Point

276 °C
276.0 °C

UNII

D9UXG2U6ZU

Related CAS

148-04-9 (tetra-hydrochloride salt)

GHS Hazard Statements

Aggregated GHS information provided by 125 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 24 of 125 companies. For more detailed information, please visit ECHA C&L website;
Of the 6 notification(s) provided by 101 of 125 companies with hazard statement code(s):;
H315 (45.54%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (99.01%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (44.55%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

89-05-4

Wikipedia

Pyromellitic acid

General Manufacturing Information

1,2,4,5-Benzenetetracarboxylic acid: ACTIVE

Dates

Last modified: 08-15-2023

Molecular docking and molecular dynamics simulations of fumarate hydratase and its mutant H235N complexed with pyromellitic acid and citrate

S Subasri, Santosh Kumar Chaudhary, K Sekar, Manish Kesherwani, D Velmurugan
PMID: 29226743   DOI: 10.1142/S0219720017500263

Abstract

Fumarase catalyzes the reversible, stereospecific hydration/dehydration of fumarate to L-malate during the Kreb's cycle. In the crystal structure of the tetrameric fumarase, it was found that some of the active site residues S145, T147, N188 G364 and H235 had water-mediated hydrogen bonding interactions with pyromellitic acid and citrate which help to the protonation state for the conversion of fumarate to malate. When His 235 is mutated with Asn (H235N), water-mediated interactions were lost due to the shifting of active site water molecule by 0.7 Å away. Molecular dynamics (MD) simulations were also carried out by NAMD and analyzed using Assisted Model Building with Energy Refinement (AMBER) program to better understand the conformational stability and other aspects during the binding of pyromellitic acid and citrate with native and mutant FH. The role of hydrogen bonds and hydrophobic interactions was also analyzed. The present study confirms that the H235N mutation has a major effect on the catalytic activity of fumarase which is evident from the biochemical studies.


Novel rechargeable calcium phosphate nanocomposite with antibacterial activity to suppress biofilm acids and dental caries

Yousif A Al-Dulaijan, Lei Cheng, Michael D Weir, Mary Anne S Melo, Huaibing Liu, Thomas W Oates, Lin Wang, Hockin H K Xu
PMID: 29526668   DOI: 10.1016/j.jdent.2018.03.003

Abstract

Rechargeable calcium phosphate (CaP) composites were developed recently. However, none of the rechargeable CaP composites was antibacterial. The objectives of this study were to develop the first rechargeable CaP composite that was antibacterial, and to investigate the effects of adding dimethylaminohexadecyl methacrylate (DMAHDM) into rechargeable CaP composite on ion rechargeability and re-release as well as biofilm properties.
DMAHDM was synthesized via a Menschutkin reaction. Nanoparticles of amorphous calcium phosphate (NACP) were synthesized using a spray-drying technique. The resin contained ethoxylated bisphenol A dimethacrylate (EBPADMA) and pyromellitic glycerol dimethacrylate (PMGDM). Two composites were fabricated: rechargeable NACP composite, and rechargeable NACP-DMAHDM composite. Mechanical properties and ion release and recharge were measured. A dental plaque microcosm biofilm model using saliva was tested.
Flexural strength and elastic modulus of rechargeable NACP and NACP-DMAHDM composites matched commercial control composite (p > 0.1). NACP-DMAHDM inhibited biofilm metabolic activity and lactic acid, and reduced biofilm colony-forming units (CFU) by 3-4 log. NACP and NACP-DMAHDM showed similar Ca and P ion recharge and re-release (p > 0.1). Therefore, adding DMAHDM did not compromise the ion rechargeability. One recharge yielded continuous release for 42 d. The release was maintained at the same level with increasing number of recharge cycles, indicating long-term ion release and remineralization capability.
The first CaP rechargeable and antibacterial composite was developed. Adding DMAHDM into the rechargeable NACP composite did not adversely affect the Ca and P ion release and recharge, and the composite had much less biofilm growth and lactic acid production, with CFU reduction by 3-4 log.
This novel CaP rechargeable composite with long-term remineralization and antibacterial properties is promising for tooth restorations to inhibit caries.


Solvent- and phase-controlled photochirogenesis. Enantiodifferentiating photoisomerization of (Z)-cyclooctene sensitized by cyclic nigerosylnigerose-based nanosponges crosslinked by pyromellitate

Xueqin Wei, Wenting Liang, Wanhua Wu, Cheng Yang, Francesco Trotta, Fabrizio Caldera, Andrea Mele, Tomoyuki Nishimoto, Yoshihisa Inoue
PMID: 25582492   DOI: 10.1039/c4ob02390k

Abstract

Cyclic nigerosylnigerose (CNN), a saucer-shaped cyclic tetrasaccharide with a shallow concave surface, was reacted with pyromellitic dianhydride in 1:2 and 1:4 ratios to give two CNN-based polymers of different degrees of crosslinking, both of which swelled upon soaking in water, acting as a ‘nanosponge’ (NS). These NSs evolved several phases from isotropic solution to flowing and rigid gels via suspension by gradually increasing the concentration in water. The CNN-NSs thus prepared effectively mediated the enantiodifferentiating photoisomerization of (Z)-cyclooctene (1Z) to chiral (E)-isomer (1E). The enantiomeric excess (ee) of 1E obtained was a critical function of the solvent composition and the phase evolved at different CNN-NS concentrations in water. In isotropic solution, the enantioselectivity was generally low (−4% to +6% ee) but the chiral sense of 1E was inverted by increasing the methanol content. Interestingly, the product's ee was controlled more dramatically by the phase evolved, as was the case with the cyclodextrin-based nanosponge (CD-NS) reported previously. Thus, the ee of 1E was low in solution and suspension, but suddenly leaped at the phase border of flowing gel and rigid gel to give the highest ee of 22–24%, which are much higher than those obtained with CD-NSs (6–12% ee), revealing the positive roles of the chiral void space formed upon gelation of the crosslinked saccharide polymer.


Small angle neutron scattering (SANS) studies on the structural evolution of pyromellitamide self-assembled gels

Scott A Jamieson, Katie W K Tong, William A Hamilton, Lilin He, Michael James, Pall Thordarson
PMID: 25361640   DOI: 10.1021/la502546n

Abstract

The kinetics of aggregation of two pyromellitamide gelators, tetrabutyl- (C4) and tetrahexyl-pyromellitamide (C6), in deuterated cyclohexane has been investigated by small angle neutron scattering (SANS) for up to 6 days. The purpose of this study was to improve our understanding of how self-assembled gels are formed. Short-term (< 3 h) time scales revealed multiple phases with the data for the tetrabutylpyromellitamide C4, indicating one-dimensional stacking and aggregation corresponding to a multifiber braided cluster arrangement that is about 35 Å in diameter. The corresponding tetrahexylpyromellitamide C6 data suggest that the C6 also forms one-dimensional stacks but that these aggregate to a thicker multifiber braided cluster that has a diameter of about 62 Å. Over a longer period of time, the radius, persistence length, and contour length all continue to increase in 6 days after cooling. These data suggest that structural changes in self-assembled gels occur over a period exceeding several days and that fairly subtle changes in the structure (e.g., tail-length) can influence the packing of molecules in self-assembled gels on the single-to-few fiber bundle stage.


The effect of chemical modification with pyromellitic anhydride on structure, function, and thermal stability of horseradish peroxidase

Leila Hassani
PMID: 22562551   DOI: 10.1007/s12010-012-9671-2

Abstract

The stability of enzymes remains a critical issue in biotechnology. Compared with the strategies for obtaining stable enzymes, chemical modification is a simple and effective technique. In the present study, chemical modification of horseradish peroxidase (HRP) was carried out with pyromellitic anhydride. HRP has achieved a prominent position in the pharmaceutical, chemical, and biotechnological industries. In this study, the effect of chemical modification on thermal stability, structure, and function of the enzyme was studied by fluorescence, circular dichroism, and absorbance measurements. The results indicated a decrease in compactness of the structure and a considerable enhancement in thermal stability of HRP below 60 °C. It seems the charge replacement and introduction of the bulky group bring about the observed structural and the functional changes.


Eu(3+)-mediated polymerization of benzenetetracarboxylic acid studied by spectroscopy, temperature-dependent calorimetry, and density functional theory

Astrid Barkleit, Satoru Tsushima, Olesya Savchuk, Jenny Philipp, Karsten Heim, Margret Acker, Steffen Taut, Karim Fahmy
PMID: 21604703   DOI: 10.1021/ic102292j

Abstract

Thermodynamic parameters for the complexation of Eu(3+) with pyromellitic acid (1,2,4,5-benzenetetracarboxylic acid, BTC) as a model system for polymerizable metal-complexing humic acids were determined using temperature-dependent time-resolved laser-induced fluorescence spectroscopy (TRLFS) and isothermal titration calorimetry (ITC). At low metal and ligand concentrations (<50 μM Eu(3+), <1 mM BTC), a 1:1 monomeric Eu-BTC complex was identified in the range of 25-60 °C. At elevated concentrations (>500 μM Eu(3+) and BTC) a temperature-dependent polymerization was observed, where BTC monomers are linked via coordinating shared Eu(3+) ions. The two methods lead to comparable thermodynamic data (ΔH = 18.5 ± 1.5/16.5 ± 0.1 kJ mol(-1); ΔS = 152 ± 5/130 ± 5 J mol(-1) K(-1); TRLFS/ITC) in the absence of polymerization. With the onset of polymerization, TRLFS reveals the water coordination number of the lanthanide, whereas calorimetry is superior in determining the thermodynamic data in this regime. Evaluating the heat uptake kinetics, the monomer and polymer formation steps could be separated by "time-resolved" ITC, revealing almost identical binding enthalpies for the sequential reactions. Structural features of the complexes were studied by Fourier-transform infrared (FTIR) spectroscopy in combination with density functional theory (DFT) calculations showing predominantly chelating coordination with two carboxylate groups in the monomeric complex and monodentate binding of a single carboxylate group in the polymeric complex of the polycarboxylate with Eu(3+). The data show that pyromellitic acid is a suitable model for the study of metal-mediated polymerization as a crucial factor in determining the effect of humic acids on the mobility of heavy metals in the environment.


A liquid fluorescence dosimeter for proton dosimetry

Roger Nadrowitz, Adolf Coray, Terence Boehringer, Jürgen Dunst, Dirk Rades
PMID: 22349208   DOI: 10.1088/0031-9155/57/5/1325

Abstract

The pyromellitic acid (benzene-1,2,4,5-tetracrboxylic acid) dosimeter is a liquid, nearly tissue equivalent detector (the density of the solution is 1.000 56 g cm⁻³). This acid fluoresces after exposure to proton radiation, if excited with light. The detector was exposed to proton doses of 1.0-10.0 Gy (energies: 138 and 160 MeV). The correlation between fluorescence intensity and delivered energy dose is one to one and linear, whereby the deviation from the linear behavior for all measured values is less than 1%. Variations of the dose rate between 2.4 and 6.0 Gy s⁻¹ had no influence on the correlation between dose and fluorescence. The quenching of the pyromellitic acid detector amounts to about 22% for 138 MeV protons in the Bragg peak. For the period of 1-26 days after exposure, an increase in fluorescence intensity of the exposed solutions (5.0 Gy) was noticed, which corresponds to a daily data drift averaging 0.91% if the solution is stored in the dark at 4 °C. Non-exposed solutions showed no change of the control value.


First fluorescence spectroscopic investigation of Am(III) complexation with an organic carboxylic ligand, pyromellitic acid

Astrid Barkleit, Gerhard Geipel, Margret Acker, Steffen Taut, Gert Bernhard
PMID: 20943431   DOI: 10.1016/j.saa.2010.09.003

Abstract

For the first time Am(III) complexation with a small organic ligand could be identified and characterized with time-resolved laser-induced fluorescence spectroscopy (TRLFS) at room temperature and trace metal concentration. With pyromellitic acid (1,2,4,5-benzene-tetracarboxylic acid, BTC) as ligand spectroscopic characteristics for the Am-BTC complex system were determined at pH 5.0, an ionic strength of 0.1 M (NaClO4) and room temperature. The fluorescence lifetimes were determined to be 23.2±2.2 ns for Am3+(aq) and 27.2±1.2 ns for the Am-BTC 1:1 complex; the emission maximum for the 5D1-(7)F1 transition is 691 nm for both species. The complex stability constant for the Am-BTC 1:1 complex was calculated to be logβ110=5.42±0.16.


Interactions in Ternary Mixtures of MnO2, Al2O3, and Natural Organic Matter (NOM) and the Impact on MnO2 Oxidative Reactivity

Saru Taujale, Laura R Baratta, Jianzhi Huang, Huichun Zhang
PMID: 26845107   DOI: 10.1021/acs.est.5b05314

Abstract

Our previous work reported that Al2O3 inhibited the oxidative reactivity of MnO2 through heteroaggregation between oxide particles and surface complexation of the dissolved Al ions with MnO2 (S. Taujale and H. Zhang, "Impact of interactions between metal oxides to oxidative reactivity of manganese dioxide" Environ. Sci. Technol. 2012, 46, 2764-2771). The aim of the current work was to investigate interactions in ternary mixtures of MnO2, Al2O3, and NOM and how the interactions affect MnO2 oxidative reactivity. For the effect of Al ions, we examined ternary mixtures of MnO2, Al ions, and NOM. Our results indicated that an increase in the amount of humic acids (HAs) increasingly inhibited Al adsorption by forming soluble Al-HA complexes. As a consequence, there was less inhibition on MnO2 reactivity than by the sum of two binary mixtures (MnO2+Al ions and MnO2+HA). Alginate or pyromellitic acid (PA)-two model NOM compounds-did not affect Al adsorption, but Al ions increased alginate/PA adsorption by MnO2. The latter effect led to more inhibition on MnO2 reactivity than the sum of the two binary mixtures. In ternary mixtures of MnO2, Al2O3, and NOM, NOM inhibited dissolution of Al2O3. Zeta potential measurements, sedimentation experiments, TEM images, and modified DLVO calculations all indicated that HAs of up to 4 mg-C/L increased heteroaggregation between Al2O3 and MnO2, whereas higher amounts of HAs completely inhibited heteroaggregation. The effect of alginate is similar to that of HAs, although not as significant, while PA had negligible effects on heteroaggregation. Different from the effects of Al ions and NOMs on MnO2 reactivity, the MnO2 reactivity in ternary mixtures of Al2O3, MnO2, and NOM was mostly enhanced. This suggests MnO2 reactivity was mainly affected through heteroaggregation in the ternary mixtures because of the limited availability of Al ions.


Antiviral, Antibacterial, Antifungal, and Cytotoxic Silver(I) BioMOF Assembled from 1,3,5-Triaza-7-Phoshaadamantane and Pyromellitic Acid

Sabina W Jaros, Jarosław Król, Barbara Bażanów, Dominik Poradowski, Aleksander Chrószcz, Dmytro S Nesterov, Alexander M Kirillov, Piotr Smoleński
PMID: 32369972   DOI: 10.3390/molecules25092119

Abstract

The present study reports the synthesis, characterization, and crystal structure of a novel bioactive metal-organic framework, [Ag
(
-PTA)
-PTA)
(
-pma)(H
O)
]
·6nH
O (bioMOF
), which was assembled from silver(I) oxide, 1,3,5-triaza-7-phosphaadamantane (PTA), and pyromellitic acid (H
pma). This product was isolated as a stable microcrystalline solid and characterized by standard methods, including elemental analysis,
H and
P{
H} NMR and FTIR spectroscopy, and single crystal X-ray diffraction. The crystal structure of
disclosed a very complex ribbon-pillared 3D metal-organic framework driven by three different types of bridging ligands (
-PTA,
-PTA, and
-pma
). Various bioactivity characteristics of bioMOF
were investigated, revealing that this compound acts as a potent antimicrobial against pathogenic strains of standard Gram-negative (
,
) and Gram-positive (
) bacteria, as well as a yeast (
). Further,
showed significant antiviral activity against human adenovirus 36 (HAdV-36). Finally, bioMOF
revealed high cytotoxicity toward an abnormal epithelioid cervix carcinoma (HeLa) cell line with low toxicity toward a normal human dermal fibroblast (NHDF) cell line. This study not only broadens the family of PTA-based coordination polymers but also highlights their promising multifaceted bioactivity.


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